molecular formula C25H22N4OS2 B2436424 3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-01-4

3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2436424
CAS RN: 847403-01-4
M. Wt: 458.6
InChI Key: QNDIWMJFVXDXKH-UHFFFAOYSA-N
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Description

3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H22N4OS2 and its molecular weight is 458.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound, part of the benzothiazole and triazole derivatives family, has been synthesized and evaluated for potential biological activities. These compounds, including closely related structures, have been studied for their anticonvulsant, antimicrobial, and antifungal activities. For instance, certain benztriazoles have shown significant anticonvulsant activity and lower neurotoxicity, indicating a high protective index in tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests (Liu et al., 2016). Another research highlighted the synthesis and characterizations of new 4H-1,2,4-triazole derivatives, hinting at diverse applications in the pharmaceutical field (Demirbas et al., 2008).

Antimicrobial and Antifungal Properties

Several studies have synthesized similar compounds to test their antimicrobial and antifungal activities. For example, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were found to possess good antimicrobial activities, with certain compounds exhibiting superior effects compared to commercial bactericides (Yan et al., 2016). Similarly, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed potential as lipase and α-glucosidase inhibitors (Bekircan et al., 2015).

Synthesis and Characterization

The compound is part of a broader class of triazole derivatives that have been synthesized and characterized for various applications. The unique structural features of these compounds, such as the presence of benzyl and triazole rings, contribute to their potential biological activities. For instance, the synthesis and characterization of some novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives revealed their promising antimicrobial activity against various strains of bacteria and fungi (Kaneria et al., 2016).

properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS2/c1-17-11-13-19(14-12-17)16-31-24-27-26-23(29(24)20-8-4-3-7-18(20)2)15-28-21-9-5-6-10-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDIWMJFVXDXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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